Cas no 1033819-08-7 (tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate)

Technical Introduction: tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate is a versatile N-Boc-protected piperidine derivative, featuring both a formyl and propyl substituent at the 4-position. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its functional groups enable further derivatization. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions. The formyl moiety offers reactivity for condensation or reduction reactions, while the propyl chain contributes to lipophilicity, influencing molecular properties. Its well-defined structure and purity make it suitable for precise synthetic routes, including the construction of complex heterocycles or bioactive molecules.
tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate structure
1033819-08-7 structure
Product Name:tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate
CAS No:1033819-08-7
MF:C14H25NO3
MW:255.353204488754
MDL:MFCD24470695
CID:2170743
PubChem ID:58017246
Update Time:2025-08-05

tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 4-formyl-4-propylpiperidinecarboxylate
    • tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate
    • WBXKEXVOPZJMPT-UHFFFAOYSA-N
    • 4-formyl-4-propyl-piperidine-1-carboxylic acid tert-butyl ester
    • tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate
    • MDL: MFCD24470695
    • Inchi: 1S/C14H25NO3/c1-5-6-14(11-16)7-9-15(10-8-14)12(17)18-13(2,3)4/h11H,5-10H2,1-4H3
    • InChI Key: WBXKEXVOPZJMPT-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(C=O)(CCC)CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 299
  • Topological Polar Surface Area: 46.6

tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate Security Information

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Additional information on tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate

Comprehensive Overview of tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate (CAS No. 1033819-08-7)

tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate (CAS No. 1033819-08-7) is a highly specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This piperidine derivative features a unique combination of functional groups, including a formyl group and a tert-butyl carboxylate moiety, making it a versatile intermediate for drug discovery and material science applications. Its molecular structure, C14H25NO3, offers excellent solubility in common organic solvents, facilitating its use in multi-step synthetic routes.

In recent years, the demand for tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate has surged due to its role in developing CNS-targeting therapeutics, a hot topic in neuroscience research. Researchers frequently search for "piperidine building blocks for drug synthesis" or "formyl-piperidine derivatives applications," reflecting the compound's relevance in modern medicinal chemistry. Its structural flexibility allows for modifications to enhance blood-brain barrier permeability, a critical factor in treating neurological disorders.

The synthesis of 1033819-08-7 typically involves Boc protection of 4-propylpiperidine followed by Vilsmeier-Haack formylation, a process optimized for high yield and purity. Analytical techniques like HPLC and NMR spectroscopy confirm its >98% purity, meeting stringent industry standards. This aligns with the growing trend of "high-purity pharmaceutical intermediates" searches, as quality control remains paramount in API manufacturing.

Beyond pharmaceuticals, tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate finds niche applications in ligand design for catalytic systems. Its chelating properties make it valuable in asymmetric synthesis, addressing the rising interest in "chiral auxiliaries for enantioselective reactions." The compound's stability under inert atmospheres ensures compatibility with air-sensitive organometallic reagents, a feature highlighted in recent patent literature.

Environmental considerations have also shaped discussions around this compound. With increasing searches for "green chemistry alternatives," manufacturers now emphasize atom-efficient synthesis routes for 1033819-08-7, minimizing waste through catalytic recycling strategies. This approach resonates with the pharmaceutical industry's push toward sustainable API production, a key focus in ESG reports.

Storage recommendations for tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate include anhydrous conditions at 2-8°C to preserve its aldehyde functionality. Such details are crucial for laboratory technicians searching for "stable aldehyde protecting groups" or "long-term storage of sensitive intermediates." The compound's MSDS data confirms compatibility with standard laboratory safety protocols.

Market analytics reveal growing procurement of CAS 1033819-08-7 by contract research organizations (CROs), particularly for fragment-based drug discovery projects. This correlates with increased searches for "scaffold molecules for lead optimization," underscoring its strategic importance in preclinical development. The compound's logP value (~2.1) makes it particularly attractive for lipophilic drug candidates.

Innovative applications continue to emerge, such as incorporating tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate into metal-organic frameworks (MOFs) for selective molecular recognition. This interdisciplinary use addresses trending queries about "functionalized MOFs for separation technology," demonstrating the compound's expanding utility beyond traditional organic synthesis.

Quality verification protocols for 1033819-08-7 now increasingly employ LC-MS hyphenated techniques, responding to industry demands for "trace impurity analysis in intermediates." Advanced characterization methods have identified optimal crystallization conditions to produce material with consistent polymorphic form, critical for regulatory filings.

Future research directions may explore continuous flow synthesis of this intermediate, aligning with the "pharma 4.0" digitalization trend. Computational studies of its conformational preferences could further optimize its use in structure-activity relationship (SAR) studies, addressing persistent queries about "predictive modeling for piperidine derivatives."

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